molecular formula C32H38N2O4S B12449602 7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12449602
M. Wt: 546.7 g/mol
InChI Key: RSGOUGXNTSDDTF-UHFFFAOYSA-N
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Description

7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the phenoxypropoxy and methoxyphenyl groups: These groups can be introduced through etherification reactions using appropriate phenol derivatives and alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and methoxy groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways.

    Pathway Modulation: The compound could affect various cellular pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-di-tert-butyl-4-hydroxybenzaldehyde: This compound shares the tert-butyl and phenolic functional groups but has a simpler structure.

    3,3-di-tert-butyl-2,2,4,4-tetramethyl-pentane: Another compound with tert-butyl groups, but with a different core structure.

    Musk ketone: Contains tert-butyl and aromatic groups, used in fragrance applications.

Uniqueness

7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C32H38N2O4S

Molecular Weight

546.7 g/mol

IUPAC Name

7-tert-butyl-2-[4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C32H38N2O4S/c1-19-14-20(2)16-23(15-19)37-12-7-13-38-25-11-8-21(17-26(25)36-6)29-33-30(35)28-24-10-9-22(32(3,4)5)18-27(24)39-31(28)34-29/h8,11,14-17,22H,7,9-10,12-13,18H2,1-6H3,(H,33,34,35)

InChI Key

RSGOUGXNTSDDTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CC(CC5)C(C)(C)C)C(=O)N3)OC)C

Origin of Product

United States

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